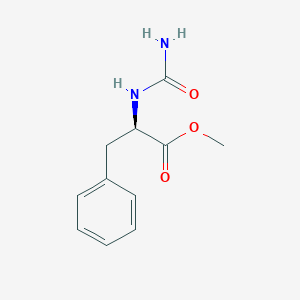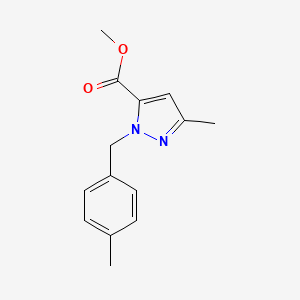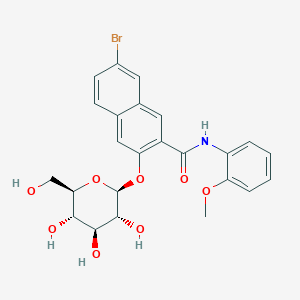
(S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine
Vue d'ensemble
Description
(S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine, also known as SBCPE, is an organic compound that has been used in a variety of scientific research applications. It is a widely used compound due to its ability to serve as a substrate for several biochemical reactions, and its ability to interact with other molecules in a variety of ways.
Applications De Recherche Scientifique
Synthesis and Catalytic Activity
(S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine, due to its unique structure, has found applications in the synthesis of various organic compounds and in catalysis. It serves as a building block in organic synthesis, facilitating the formation of complex molecules through processes such as arylation and coupling reactions. For example, it has been utilized in the arylation of adamantanes, where its role in the formation of N-pyridyl derivatives was explored. The efficiency of palladium(0) and copper(I) complexes in these reactions demonstrates the compound's utility in organic synthesis, particularly in the preparation of heteroaryl compounds from bromopyridines (Lyakhovich et al., 2019).
Furthermore, this compound has been implicated in the synthesis of palladium(II) complexes with potential applications in ethylene dimerization. The formation of such complexes highlights the compound's role in catalytic processes, offering insights into its use in industrial applications (Nyamato et al., 2015).
Synthesis of Novel Compounds
The chemical has also been instrumental in the synthesis of novel compounds with potential antitumor activity. Through structural modifications and incorporation of bioactive moieties, researchers aim to enhance the lipophilicity and cellular uptake of these molecules. The design and synthesis of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, for instance, underline the compound's significance in medicinal chemistry and drug development (Maftei et al., 2016).
Copper(II) Complexes and Catalysis
Additionally, this compound contributes to the synthesis of copper(II) complexes used as catalysts in alcohol oxidation reactions. These complexes highlight the compound's versatility in catalysis, offering efficient and mild conditions for alcohol to aldehyde conversions. The synthesis and characterization of these complexes expand the scope of catalytic applications in organic chemistry (Bhattacharjee et al., 2017).
Propriétés
IUPAC Name |
(1S)-1-(5-bromo-3-chloropyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVCFQCAVQSKQC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=N1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




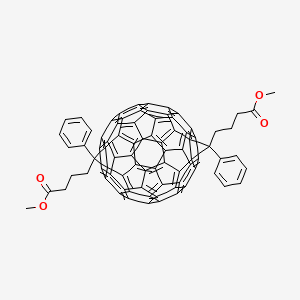
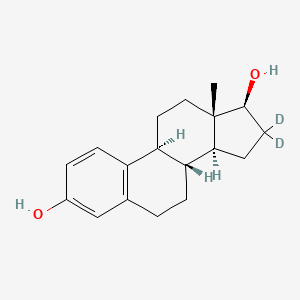
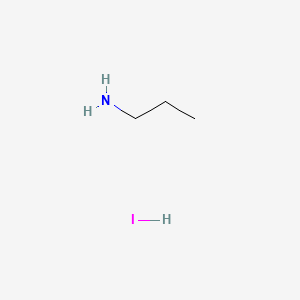
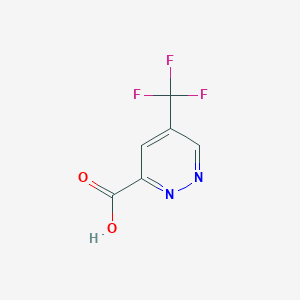
![6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1434586.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/structure/B1434592.png)
![5,7-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1434594.png)
